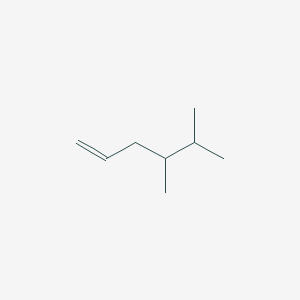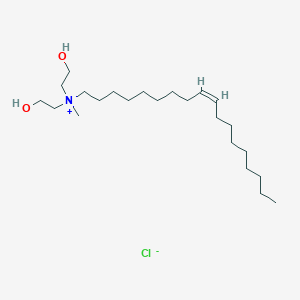
Bis(2-hydroxyethyl)methyloleylammonium chloride
描述
Bis(2-hydroxyethyl)methyloleylammonium chloride is a chemical compound with the molecular formula C₂₃H₄₈ClNO₂ . It has a mass of 405.337±0 dalton . The compound is also known as a type of chemical entity and a subclass of a chemical compound .
Molecular Structure Analysis
The molecular structure of Bis(2-hydroxyethyl)methyloleylammonium chloride consists of a long alkyl chain, two hydroxyethyl groups, a methyl group, and a chloride ion . The canonical SMILES representation is CCCCCCCCC=CCCCCCCCC [N+] © (CCO)CCO. [Cl-] and the isomeric SMILES representation is CCCCCCCC/C=C\CCCCCCCC [N+] © (CCO)CCO. [Cl-] .科学研究应用
1. Applications in Agriculture and Weed Control
Bis(2-hydroxyethyl)methyloleylammonium chloride has been studied for its efficacy in agriculture, particularly in weed control. Marcinkowska et al. (2017) found that certain quaternary ammonium salts, including bis(2-hydroxyethyl)methyloleylammonium chloride, exhibited effective weed control when used as herbicidal ionic liquids. These compounds showed better or similar efficacy compared to commercial herbicide formulations, indicating their potential in agricultural applications (Marcinkowska et al., 2017).
2. Impact on Reproductive Health
Research by Lu et al. (2019) demonstrated the impact of Bis(2-ethylhexyl) phthalate (a similar compound to bis(2-hydroxyethyl)methyloleylammonium chloride) on reproductive health. The study showed that exposure to this compound in mice reduced the maturation and fertilization capabilities of oocytes, highlighting potential reproductive risks associated with this class of chemicals (Lu et al., 2019).
3. Potential in Microbicide Development
Bis(2-hydroxyethyl)methyloleylammonium chloride has been explored for its potential use in developing microbicides. Wong et al. (2002) synthesized various hydroxylated cationic surfactants, including compounds similar to bis(2-hydroxyethyl)methyloleylammonium chloride, and evaluated their spermicidal and anti-HIV properties. The study indicated that these compounds could be promising candidates for contraceptive microbicide development (Wong et al., 2002).
4. Use in Polymeric Materials
In the field of materials science, bis(2-hydroxyethyl)methyloleylammonium chloride and related compounds have been investigated for their potential use in polymeric materials. For instance, Tan et al. (2013) studied the synthesis and characteristics of pH-sensitive hydrogels, which could be used for drug delivery systems (Tan et al., 2013).
安全和危害
When handling Bis(2-hydroxyethyl)methyloleylammonium chloride, it’s important to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It’s incompatible with strong oxidizing agents .
属性
IUPAC Name |
bis(2-hydroxyethyl)-methyl-[(Z)-octadec-9-enyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h10-11,25-26H,3-9,12-23H2,1-2H3;1H/q+1;/p-1/b11-10-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXPPLNXDVMKG-GMFCBQQYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051818 | |
| Record name | (9Z)-N,N-Bis(2-hydroxyethyl)-N-methyloctadec-9-en-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis(2-hydroxyethyl)methyloleylammonium chloride | |
CAS RN |
18448-65-2 | |
| Record name | 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18448-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl)methyloleylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018448652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecen-1-aminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1), (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9Z)-N,N-Bis(2-hydroxyethyl)-N-methyloctadec-9-en-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(hydroxyethyl)methyloleylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-HYDROXYETHYL)METHYLOLEYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S60CWT57P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



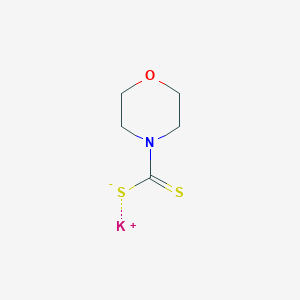
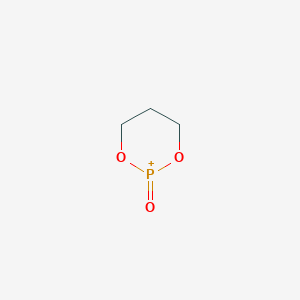
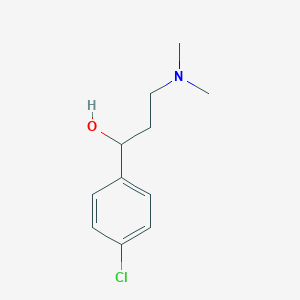
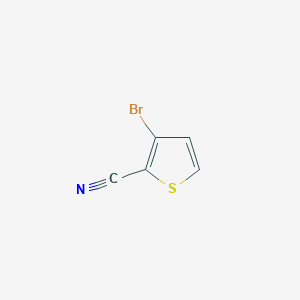

![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)

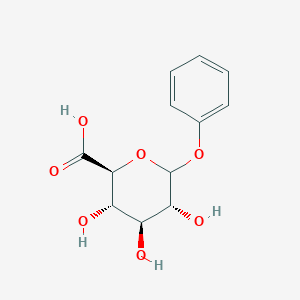
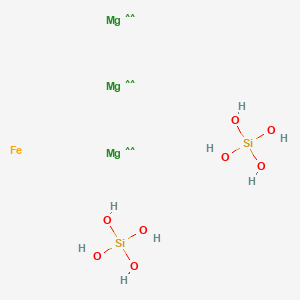

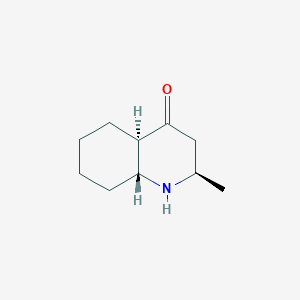
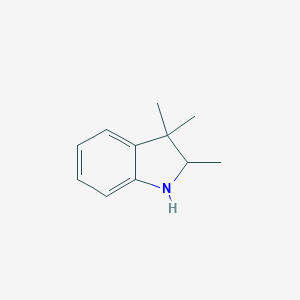
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
